molecular formula C17H15Cl2F3N4O B2892288 N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide CAS No. 856186-76-0

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide

Cat. No. B2892288
CAS RN: 856186-76-0
M. Wt: 419.23
InChI Key: ZUTFLUFWFMZNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2F3N4O and its molecular weight is 419.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Antagonist Activity

The study by Shim et al. (2002) discusses the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor. The research focuses on the conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This work highlights the antagonist's binding interaction with the receptor and proposes how specific substituents contribute to antagonist activity (Shim et al., 2002).

Synthesis and Antimicrobial Evaluation

Patil et al. (2021) describe the synthesis and in vitro antimicrobial evaluation of new piperazine and triazolo-pyrazine derivatives. This research indicates the potential for developing more potent antimicrobials based on the observed data from molecular docking studies (Patil et al., 2021).

Synthetic Process Development for Rho Kinase Inhibitors

A scalable and facile synthetic process for a novel Rho kinase inhibitor, which is under investigation for the treatment of central nervous system disorders, was established by Wei et al. (2016). The research outlines the steps for synthesizing the inhibitor from 4-aminopyridine and N,N′-carbonyldiimidazole, demonstrating the potential for large-scale production (Wei et al., 2016).

Enantioselective Lewis Basic Catalyst

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research contributes to the field of asymmetric catalysis, offering a method to achieve high yields and enantioselectivities for a range of substrates (Wang et al., 2006).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F3N4O/c18-12-1-3-13(4-2-12)24-16(27)26-7-5-25(6-8-26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFLUFWFMZNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.